2-(Methylthio)-adenosine 5'-trihydrogen diphosphate trisodium
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Overview
Description
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is a chemical compound with the empirical formula C11H14N5Na3O10P2S · xH2O and a molecular weight of 539.24 (anhydrous basis) . It is a potent purinergic agonist that displays selectivity for P2Y1, P2Y12, and P2Y13 receptors . This compound is known for its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelets exposed to prostaglandin E1 .
Preparation Methods
The preparation of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate typically involves synthetic routes that include the methylation of adenosine derivatives followed by phosphorylation . The specific reaction conditions and industrial production methods are often proprietary and detailed in specialized chemical synthesis literature .
Chemical Reactions Analysis
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate involves its interaction with P2Y receptors. As a P2 purinoceptor agonist, it induces platelet aggregation and shape change by binding to these receptors . This interaction inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1, which is a key factor in its biological effects .
Comparison with Similar Compounds
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is unique in its high potency and selectivity for P2Y receptors compared to other similar compounds. Some similar compounds include:
Adenosine diphosphate (ADP): While ADP is also a purinergic agonist, 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is 3-5 times more active as an aggregating agent and 150-200 times more active as an inhibitor of cyclic AMP accumulation.
2-Methylthioadenosine monophosphate: This compound has similar properties but lacks the additional phosphate group, making it less potent.
Properties
Molecular Formula |
C11H14N5Na3O10P2S |
---|---|
Molecular Weight |
539.24 g/mol |
IUPAC Name |
trisodium;[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6+,7?,10-;;;/m1.../s1 |
InChI Key |
DYNGCIHMNWOBSU-XNEXLJLJSA-K |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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